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Abstract
Acalabrutinib is a highly selective, second-generation, covalent inhibitor of Bruton's Tyrosine

Kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Its clinical

efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide

provides an in-depth analysis of the bioavailability, distribution, metabolism, and excretion

(ADME) of (R)-Acalabrutinib, hereafter referred to as acalabrutinib. It details the central role of

CYP3A enzymes in its extensive metabolism, the significant contribution of its major active

metabolite, ACP-5862, and the methodologies employed in its characterization. Quantitative

data are presented in structured tables, and key pathways and experimental workflows are

visualized to support drug development and research professionals.

Pharmacokinetics and Bioavailability
Acalabrutinib exhibits rapid absorption and elimination, a profile that, combined with its

covalent binding mechanism, allows for sustained BTK occupancy with twice-daily dosing.[3][4]

Absorption
Following oral administration, acalabrutinib is rapidly absorbed, with a median time to peak

plasma concentration (Tmax) of approximately 0.75 hours.[5] The geometric mean absolute

bioavailability is 25%.[4][5][6] Acalabrutinib is a Biopharmaceutics Classification System (BCS)
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Class II drug, characterized by low solubility and high permeability.[7] Its absorption is pH-

dependent, as it is a weak base; co-administration with proton-pump inhibitors (PPIs) can

decrease its area under the curve (AUC) by 43%.[7][8] However, a newer tablet formulation

was developed to mitigate this pH-dependent effect.[9] While food can decrease the maximum

concentration (Cmax), the overall exposure (AUC) is not significantly affected, allowing for

administration with or without food.[10]

Distribution
Acalabrutinib is well-distributed, with a mean steady-state volume of distribution of

approximately 34 L.[5][6] It is highly bound to human plasma proteins, at approximately 97.5%.

[5][10] Its major active metabolite, ACP-5862, is also highly protein-bound at 98.6%.[10] In vitro

studies show that acalabrutinib binds to human serum albumin and alpha-1-acid glycoprotein.

[5] The mean blood-to-plasma ratio is approximately 0.7 to 0.8, indicating that it distributes

preferentially in plasma.[5][10]

Metabolism and Excretion
Acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.

[5][10][11] Its major active metabolite, ACP-5862, is formed through CYP3A-mediated oxidation

and has a geometric mean exposure (AUC) that is approximately 2 to 3 times higher than the

parent drug.[5][9][10][11]

The elimination of acalabrutinib is rapid, with a median terminal half-life of about 0.9 to 2.1

hours.[5][12][13] In contrast, its active metabolite, ACP-5862, has a longer half-life of

approximately 6.9 hours, contributing to sustained pharmacodynamic activity.[5][12] Following a

single radiolabeled dose, the majority of the dose is recovered in the feces (84%) and a smaller

portion in the urine (12%).[4][5][12] Metabolic clearance is the primary route of elimination, with

less than 2% of the dose excreted as unchanged acalabrutinib.[6][12]

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters for acalabrutinib and its active metabolite ACP-5862 are

summarized below.
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Parameter Acalabrutinib
ACP-5862 (Active
Metabolite)

Reference

Absolute

Bioavailability
25% - [4][5][6]

Tmax (median) 0.5 - 1.0 hours 0.75 hours [5][10][13]

Terminal Half-life (t½) 0.9 - 2.1 hours ~6.9 hours [5][6][12][13]

Apparent Oral

Clearance (CL/F)
159 - 169 L/hr 21.9 L/hr [5][14]

Volume of Distribution

(Vss)
~34 L 38.5 L (Central) [5][6][14]

Plasma Protein

Binding
~97.5% ~98.6% [5][10]

Blood-to-Plasma Ratio 0.7 - 0.8 0.7 [5][10]

AUC Ratio

(Metabolite/Parent)
- ~2-3 fold higher [5][9][10][11]

Acalabrutinib Metabolism
The biotransformation of acalabrutinib is extensive and critical to its clearance and overall

pharmacological profile.

Metabolic Pathways and Key Enzymes
Acalabrutinib is predominantly metabolized by CYP3A enzymes, with minor contributions from

glutathione conjugation and amide hydrolysis.[4][10] In vitro studies using human hepatocytes

indicated that CYP-mediated pathways account for approximately 79% of its metabolism, with

CYP3A enzymes being responsible for about 90% of that transformation.[15] The primary

metabolic route is the oxidation of the pyrrolidine ring, which produces the major active

metabolite, ACP-5862.[4][16] While acalabrutinib is a substrate for CYP3A, it is only a weak

inhibitor of CYP3A, CYP2C8, and CYP2C9 in vitro.[15] It has shown weak inhibitory effects on

UDP-glucuronosyltransferase (UGT) isoforms, suggesting a low risk of clinically significant

UGT-mediated drug-drug interactions.[17]
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Major Active Metabolite: ACP-5862
ACP-5862 is the most significant circulating metabolite of acalabrutinib.[11] It is also a covalent

inhibitor of BTK, though it is approximately 50% less potent than the parent compound.[5][10]

[11][16] Given its 2- to 3-fold higher plasma exposure and longer half-life, ACP-5862 is

considered to contribute significantly to the overall clinical efficacy and safety of acalabrutinib.

[9][15] Further metabolism of ACP-5862 is also primarily mediated by CYP3A enzymes.[15]

Drug-Drug Interaction Potential
Given its reliance on CYP3A for clearance, acalabrutinib's exposure is sensitive to co-

administration with strong CYP3A modulators.

Strong CYP3A Inhibitors (e.g., itraconazole, ketoconazole) can significantly increase

acalabrutinib concentrations, necessitating dose reduction or temporary interruption of

therapy.[15][18][19]

Strong CYP3A Inducers (e.g., rifampicin, carbamazepine) can substantially decrease

acalabrutinib concentrations, potentially reducing efficacy and requiring a dose increase.[15]

[18][19]

Moderate CYP3A Inhibitors (e.g., fluconazole) have a lesser effect, and dose adjustments

may not be required.[20][21]

Metabolic Profile Summary
Feature Description Reference

Primary Metabolic Enzymes CYP3A4 / CYP3A5 [5][9][10][11]

Minor Metabolic Pathways
Glutathione Conjugation,

Amide Hydrolysis
[4][10]

Major Active Metabolite ACP-5862 [5][10][11][12]

Metabolite Formation
CYP3A-mediated oxidation of

the pyrrolidine ring
[4][16]

Metabolite Potency
~50% less potent than

acalabrutinib for BTK inhibition
[5][10][11][16]
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Mechanism of Action: BTK Signaling Pathway
Acalabrutinib and its active metabolite, ACP-5862, function by irreversibly inhibiting BTK, a

critical signaling enzyme in B-cells. They form a covalent bond with a cysteine residue

(Cys481) in the BTK active site.[3][11] This action blocks downstream signaling necessary for

B-cell proliferation, trafficking, and survival.[5][11] Acalabrutinib is more selective for BTK than

the first-generation inhibitor ibrutinib, with minimal off-target activity against other kinases like

EGFR, TEC, and ITK, which may contribute to its distinct tolerability profile.[1][20][22]
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Caption: Acalabrutinib covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.

Key Experimental Methodologies
The characterization of acalabrutinib's bioavailability and metabolism has been supported by

several key experimental studies.

In Vivo Human ADME and Bioavailability Study
A pivotal study to define the clinical ADME properties and absolute bioavailability of

acalabrutinib involved the administration of a radiolabeled ([14C]) microtracer dose to healthy

subjects.[4]

Protocol Summary:

Study Design: An open-label, single-dose study in healthy adult subjects.
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Dosing: Subjects received a single 100 mg oral dose of acalabrutinib containing a [14C]

microtracer. For bioavailability assessment, a concomitant intravenous (IV) infusion of [14C]-

acalabrutinib was administered.[4]

Sample Collection: Serial blood, plasma, urine, and feces samples were collected at

predefined intervals post-dose.

Analysis:

Total radioactivity in all matrices was measured using liquid scintillation counting to

determine mass balance and excretion routes.

Plasma samples were analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS) to determine the concentrations of unchanged acalabrutinib and its

metabolites.[4]

Absolute bioavailability was calculated by comparing the AUC from the oral dose to the

AUC from the IV dose.
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Caption: Workflow for a human [14C] microtracer study to determine ADME properties.

In Vitro Metabolism Studies
To identify the enzymes responsible for acalabrutinib's metabolism, in vitro experiments are

conducted using human-derived systems.[15][23]

Protocol Summary:

System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.[23]
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Incubation: Acalabrutinib (at a specified concentration, e.g., 1 µM) is incubated with the

enzyme system in a buffer at 37°C.[23]

Cofactor: The reaction is initiated by adding a co-factor, typically NADPH, which is required

for CYP enzyme activity.

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as

acetonitrile, which also precipitates proteins.

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the

depletion of the parent drug over time. The rate of depletion is used to calculate parameters

like in vitro half-life and intrinsic clearance.[23]

Reaction Phenotyping: To identify specific enzymes, the experiment is repeated with

selective chemical inhibitors of CYP isoforms or using individual recombinant CYP enzymes.

Bioanalytical Quantification in Plasma
Accurate quantification of acalabrutinib and ACP-5862 in biological matrices is essential for

pharmacokinetic analysis. A validated liquid chromatography with tandem mass spectrometry

(LC-MS/MS) method is the standard.[16][24]

Protocol Summary:

Sample Preparation:

An aliquot of human plasma (e.g., 100 µL) is transferred to a clean tube.

An internal standard (typically a deuterated version of acalabrutinib and its metabolite) is

added to correct for extraction variability.[24]

Extraction: Liquid-liquid extraction is performed by adding an immiscible organic solvent

(e.g., methyl tertiary butyl ether).[24] The mixture is vortexed and centrifuged to separate

the layers.
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The organic layer containing the analytes is transferred and evaporated to dryness under

nitrogen.

The residue is reconstituted in the mobile phase for injection.

Chromatography:

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is used for

separation.[24]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM

ammonium formate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[24]

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

Specific precursor-to-product ion transitions are monitored for acalabrutinib, ACP-5862,

and their internal standards.[24]

Quantification: A calibration curve is generated using standards of known concentrations

to quantify the analytes in the unknown samples. The nominal range of quantitation for

acalabrutinib is typically 1-1000 ng/mL.[16][25]
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Caption: General workflow for the bioanalytical quantification of Acalabrutinib by LC-MS/MS.

Conclusion
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(R)-Acalabrutinib possesses a pharmacokinetic profile characterized by rapid absorption,

extensive CYP3A-mediated metabolism, and fast elimination. Its major active metabolite, ACP-

5862, has a significantly higher exposure and longer half-life, contributing substantially to the

overall pharmacologic effect. The drug's bioavailability is moderate and can be influenced by

gastric pH, a factor addressed by formulation development. A thorough understanding of its

metabolic pathways is crucial for managing potential drug-drug interactions with CYP3A

modulators. The robust experimental methodologies outlined herein have been fundamental in

defining this profile, providing the critical data necessary for its successful clinical development

and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2740804?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2740804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

